molecular formula C27H29N3O2 B13166711 N-((S)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)benzamide

N-((S)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)benzamide

Cat. No.: B13166711
M. Wt: 427.5 g/mol
InChI Key: XMLHYUQBMGVFAZ-QRRBZYCPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Substituent Effects

  • Vinyl vs. Hydrogen : The 5-vinyl group in the quinuclidine enhances conformational flexibility compared to non-substituted analogs like 2-((6-Methoxyquinolin-4-yl)methyl)quinuclidin-3-one .
  • Methoxy Position : The 6-methoxy group on the quinoline improves solubility relative to 8-methoxy derivatives.

Stereochemical Divergence

  • The (1S,2S,4S,5R) configuration contrasts with the (1S,2R,4S,5R) isomerism seen in 2-(Diphenylphosphaneyl)-N-((R)-(6-methoxyquinolin-4-yl)((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)benzamide . This difference alters the spatial orientation of the benzamide group.

Crystallographic Trends

  • Hybrids with bulky substituents (e.g., diphenylphosphaneyl) exhibit reduced crystallinity compared to the target compound, as evidenced by broader XRD peaks.

Properties

Molecular Formula

C27H29N3O2

Molecular Weight

427.5 g/mol

IUPAC Name

N-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]benzamide

InChI

InChI=1S/C27H29N3O2/c1-3-18-17-30-14-12-20(18)15-25(30)26(29-27(31)19-7-5-4-6-8-19)22-11-13-28-24-10-9-21(32-2)16-23(22)24/h3-11,13,16,18,20,25-26H,1,12,14-15,17H2,2H3,(H,29,31)/t18-,20-,25-,26-/m0/s1

InChI Key

XMLHYUQBMGVFAZ-QRRBZYCPSA-N

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)NC(=O)C5=CC=CC=C5

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((S)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Quinuclidine Synthesis: The quinuclidine structure can be synthesized via the hydrogenation of quinuclidine derivatives.

    Coupling Reactions: The final step involves coupling the quinoline and quinuclidine structures with benzamide using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group on the quinoline moiety can undergo oxidation to form quinoline N-oxide.

    Reduction: The quinoline ring can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-((S)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its therapeutic potential in treating diseases such as malaria and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((S)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes or receptors involved in disease pathways.

    Pathways Involved: The compound can modulate signaling pathways, leading to therapeutic effects such as inhibition of cell proliferation in cancer.

Comparison with Similar Compounds

Structural Analogs with Modified Amide Substituents

Several derivatives of the target compound have been synthesized by altering the benzamide substituent or replacing it with alternative functional groups:

Compound Name Substituent/Modification Molecular Formula Molecular Weight Yield Key Properties/Applications References
N-{(S)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methyl}-5-methyl-2-nitroaniline (6h) 5-methyl-2-nitroaniline C₃₀H₃₃N₅O₃ 523.62 63–76% Intermediate for organocatalysts; nitro group enhances electrophilicity in SNAr reactions
1-Ethyl-3-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)urea (CA16) Urea substituent (ethyl isocyanate) C₂₆H₃₄N₄O₂ 434.58 59% Improved hydrogen-bonding capacity for asymmetric catalysis
1-Cyclobutyl-3-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)urea (CA21) Urea substituent (cyclobutyl isocyanate) C₂₈H₃₄N₄O₂ 460.60 45% Bulkier substituent reduces steric accessibility but enhances enantioselectivity
1-((S)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)-3-phenylthiourea (3) Thiourea substituent (phenyl isothiocyanate) C₃₂H₃₃N₅O₂S 551.71 Not reported Thiol group enhances metal coordination; potential antimicrobial activity

Key Observations :

  • Urea vs. Benzamide: Urea derivatives (e.g., CA16, CA21) exhibit higher hydrogen-bond donor (HBD) capacity, improving catalytic activity in enantioselective reactions .
  • Thiourea Derivatives : Thiourea analogs (e.g., compound 3) introduce sulfur-based coordination sites, expanding utility in metal-catalyzed processes .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in 6h) increase electrophilicity, favoring nucleophilic aromatic substitution (SNAr) reactions .
Quinuclidine-Quinoline Scaffold Modifications

The quinuclidine and quinoline moieties are shared with natural alkaloids and their synthetic analogs:

Compound Name Structural Variation Molecular Formula Molecular Weight Key Differences from Target Compound References
Quinine [(R)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol] Methanol group instead of benzamide C₂₀H₂₄N₂O₂ 324.42 Natural antimalarial agent; lacks amide functionality for HBD catalysis
(S)-(6-Methoxyquinolin-4-yl)((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl acetate Acetate ester substituent C₂₂H₂₆N₂O₃ 366.45 Ester group alters solubility; used as synthetic intermediate
2-(Diphenylphosphino)-N-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)benzamide Phosphine-containing benzamide C₃₉H₃₈N₃O₂P 611.71 Phosphorus ligand enhances metal coordination in catalytic systems

Key Observations :

  • Quinine : The absence of the benzamide group limits quinine’s utility in HBD-mediated catalysis, though its stereochemistry is critical for antimalarial activity .
  • Phosphine-Containing Analogs: The addition of a diphenylphosphino group (e.g., compound in ) introduces ligand properties for transition-metal catalysis, diverging from the target compound’s organocatalytic role.
Pharmacokinetic and Physicochemical Comparisons

Limited pharmacological data are available for the target compound, but comparisons can be drawn with quinine:

Property Target Compound Quinine
Half-life Not reported 8–14 hours (adults)
Excretion Not reported Renal (20%)
Molecular Weight ~470–620 (varies by derivative) 324.42
Solubility Likely low (lipophilic scaffold) Poor aqueous solubility

Key Observations :

Biological Activity

N-((S)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)benzamide is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H24N2O2
  • Molecular Weight : 324.42 g/mol
  • CAS Number : 1092116-26-1

Biological Activity Overview

The biological activity of this compound primarily revolves around its antimicrobial properties and its interactions with various biological targets. The following sections detail specific activities and findings from recent studies.

Antimicrobial Activity

Recent research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens.

Table 1: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans64 µg/mL

The compound's mechanism of action appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. Studies utilizing molecular docking simulations suggest that it binds effectively to key enzymes involved in these processes.

Case Study: Molecular Docking Analysis

A molecular docking study conducted by researchers demonstrated that this compound binds to the active site of penicillin-binding proteins (PBPs), crucial for bacterial cell wall synthesis. The binding affinity was calculated to be significantly higher than that of traditional antibiotics like penicillin .

Toxicological Profile

While the antimicrobial efficacy is promising, understanding the toxicological profile is essential for evaluating safety. Preliminary toxicity studies indicate that the compound exhibits low cytotoxicity in human cell lines at therapeutic concentrations.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Reference
HepG2>100
MCF7>100

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, SnCl₂·2H₂O in ethanol has been used to reduce imine intermediates, achieving yields up to 96% under optimized conditions (e.g., controlled temperature at 50–60°C and inert atmosphere). Key steps include stereochemical control using chiral auxiliaries and purification via column chromatography with ethyl acetate/hexane gradients .
  • Optimization : Adjust solvent polarity (e.g., ethanol vs. acetonitrile) and catalyst loading (e.g., 1.2–1.5 equiv. of SnCl₂·2H₂O) to minimize side products. Monitor reaction progress using TLC (Rf ~0.75 in ethyl acetate) .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation of dust/aerosols. Avoid contact with skin/eyes; wash immediately with water if exposed .
  • Storage : Keep in airtight containers under nitrogen at –20°C, protected from light and moisture. Desiccants like silica gel are recommended to prevent hydrolysis .

Q. What spectroscopic techniques are critical for confirming stereochemistry and structural integrity?

  • NMR : ¹H/¹³C NMR to verify quinuclidine and quinoline ring systems (e.g., δ 8.5–8.7 ppm for quinoline protons, δ 3.2–3.5 ppm for methoxy groups). NOESY confirms stereochemistry via spatial interactions between vinyl and quinuclidine protons .
  • HRMS : Use EI-HRMS to validate molecular formula (e.g., [M+H]⁺ expected m/z 514.2367). Compare with computational data (DFT) for bond angles/distances .

Advanced Research Questions

Q. How can contradictions in biological activity data across assay systems be resolved?

  • Approach : Standardize assay conditions (e.g., pH, temperature, cell line passage number). Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to cross-validate results. For example, discrepancies in IC₅₀ values may arise from differences in membrane permeability or off-target effects .
  • Data Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers. Replicate experiments with independent synthetic batches to rule out impurities .

Q. What strategies elucidate the mechanism of action in enzyme inhibition studies?

  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive). Use fluorescent probes (e.g., FITC-labeled substrates) to monitor real-time binding .
  • Structural Modeling : Dock the compound into enzyme active sites (e.g., CYP450) using AutoDock Vina. Validate predictions with site-directed mutagenesis .

Q. How can computational methods predict pharmacokinetic properties?

  • ADME Modeling : Use SwissADME to predict logP (~3.2), solubility (LogS ≈ –4.5), and CYP450 interactions. Compare with experimental Caco-2 permeability assays .
  • Metabolism Pathways : Simulate phase I/II metabolism (e.g., oxidation of the vinyl group) via Schrödinger’s Metabolizer. Confirm metabolites using LC-MS/MS .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data during structural validation?

  • Resolution : Cross-check NMR shifts with literature analogs (e.g., quinuclidine derivatives in ). Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to resolve signal splitting .
  • Case Study : If ¹³C NMR shows unexpected carbonyl peaks, consider keto-enol tautomerism or residual solvent artifacts. Re-purify via recrystallization (ethanol/water) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.